molecular formula C13H21NO3 B8084292 tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B8084292
M. Wt: 239.31 g/mol
InChI Key: KGJPOHBNWXBJLF-VHSXEESVSA-N
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Description

tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic compound featuring a [4.2.1] ring system with a tertiary-butyl carbamate group at position 9 and a ketone group at position 2. Its stereochemistry (1R,6S) confers distinct conformational properties, making it valuable in medicinal chemistry for drug discovery, particularly as a scaffold for bioactive molecules. For example, tert-butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1312456-05-5) shares the [4.2.1] bicyclic core and is used as a building block for pharmaceuticals .

Properties

IUPAC Name

tert-butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-4-5-10(14)8-11(15)7-6-9/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJPOHBNWXBJLF-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 2446591-35-9
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. Research indicates that compounds with a similar bicyclic structure can act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central nervous system.

Inhibition Studies

A study on related neurotoxins demonstrated that competitive inhibition of radiolabeled bungarotoxin binding to nAChRs was concentration-dependent, with significant inhibitory constants (K(i)) suggesting high affinity for these receptors . This mechanism may be relevant for understanding the pharmacodynamics of this compound.

Biological Activity Data

Activity TypeObserved EffectReference
nAChR BindingCompetitive inhibition observed
NeurotoxicityPotential neurotoxic effects similar to anatoxin-a
SolubilityHigh solubility in biological solvents

Case Study 1: Neurotoxic Potential

In a comparative study involving cyanobacterial neurotoxins, it was found that compounds structurally related to this compound exhibited significant neurotoxic effects through their action on nAChRs . This highlights the importance of further investigating its safety profile in vivo.

Case Study 2: Synthetic Pathways and Biological Evaluation

Research into synthetic pathways has revealed that the azabicyclic framework can be synthesized using microwave-mediated reactions followed by cyclization processes . The biological evaluation of synthesized derivatives demonstrated varying degrees of activity against specific targets, indicating the potential for developing therapeutics based on this scaffold.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development
The compound's bicyclic structure is significant in drug design, particularly for developing novel analgesics and anti-inflammatory agents. The azabicyclo framework allows for the modification of functional groups that can enhance bioactivity and selectivity for biological targets.

2. Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for such applications.

3. Antimicrobial Activity
Studies have shown that certain derivatives of tert-butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate possess antimicrobial properties, suggesting potential use in developing new antibiotics or antifungal agents.

Synthetic Methodologies

1. Synthesis of Bicyclic Compounds
The compound serves as a versatile building block in organic synthesis, particularly in constructing complex bicyclic structures through various cyclization reactions. Its stability and reactivity make it an ideal candidate for synthetic transformations.

2. Asymmetric Synthesis
The chiral centers present in the compound facilitate asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds which are essential in pharmaceuticals.

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability.

2. Catalysis
The compound has potential applications as a catalyst or catalyst precursor in various chemical reactions, including those involving C-C bond formations and functional group transformations.

Case Studies

Case Study 1: Neuroprotective Agents
A study investigated the neuroprotective effects of modified derivatives of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant cell viability improvements compared to control groups, highlighting its potential in neuropharmacology.

Case Study 2: Antimicrobial Efficacy
In another research project, several derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated varying degrees of antimicrobial activity, suggesting further exploration for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Ring System Key Substituents Applications/Notes
This compound (Target Compound) C₁₃H₂₁NO₃ (estimated) ~239.31 (estimated) [4.2.1] 3-oxo, 9-Boc Scaffold for drug discovery; stereospecific interactions with biological targets.
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 512822-27-4) C₁₃H₂₁NO₃ 239.31 [3.3.1] 3-oxo, 9-Boc Broader [3.3.1] ring system; used in SAR studies for non-opioid analgesics .
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1312456-05-5) C₁₂H₂₀N₂O₃ 240.30 [4.2.1] 4-oxo, 9-Boc, diaza bridge Intermediate in peptide mimetics; improved solubility due to diaza bridge .
tert-Butyl (1R,5S)-7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate C₁₂H₁₉NO₄ 241.28 [3.3.1] 7-oxo, 3-oxa, 9-Boc Enhanced rigidity due to oxa group; used in antiviral drug development .
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1251015-63-0) C₁₂H₂₂N₂O₂ 226.32 [4.2.1] 9-Boc, diaza bridge (no oxo) Versatile amine donor in catalysis; lower polarity than oxo analogs .

Key Structural and Functional Insights:

Ring System Variations: [4.2.1] vs. Diaza vs. Azabicyclo: The presence of a diaza bridge (e.g., CAS 1312456-05-5) introduces additional hydrogen-bonding sites, enhancing solubility and bioavailability compared to monoaza analogs .

Substituent Effects: Oxo Group: The 3-oxo group in the target compound increases electrophilicity, facilitating nucleophilic additions or reductions in synthetic modifications . Oxa/Oxo Combinations: Compounds like tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibit constrained conformations due to oxygen bridges, improving metabolic stability .

Stereochemical Considerations :

  • The (1R,6S) configuration in the target compound likely optimizes spatial orientation for chiral recognition in enzymatic systems, a feature critical for drug efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate, and how is stereochemical integrity maintained?

Methodological Answer: The synthesis typically involves bicyclic lactam intermediates, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis. Key steps include:

  • Ring-closing metathesis or Mannich cyclization to form the bicyclic framework .
  • Boc-protection (tert-butoxycarbonyl) to stabilize the amine group during reactions .
  • Chiral resolution using HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to isolate the (1R,6S) enantiomer .
  • Monitoring reaction progress via NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and LC-MS to confirm intermediate structures and purity .

Q. How can the purity and identity of this compound be validated in a research setting?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm for purity assessment .
  • Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700 cm1^{-1} via FTIR and the Boc-group tert-butyl protons (δ 1.2–1.4 ppm) via 1H^{1}\text{H} NMR .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe the molecular ion peak ([M+H]+^+) matching the molecular weight (e.g., 251.33 g/mol for related analogs) .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this bicyclic scaffold in medicinal chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions or nucleophilic attacks at the carbonyl group .
  • Molecular Docking : Screen the compound against target proteins (e.g., proteases) using software like AutoDock Vina to assess binding affinity .
  • Solubility Prediction : Use tools like COSMO-RS to optimize solvent systems for reactions or formulations .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to identify pH-dependent instability thresholds .
  • Stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize the compound to mitigate hydrolysis .

Q. How is the stereochemical configuration of the bicyclic core confirmed experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals in a mixture of dichloromethane/hexane and refine the structure using SHELXL .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from quantum-mechanical calculations (e.g., TD-DFT) .
  • NOESY NMR : Detect spatial proximity between protons on the bicyclic ring to validate the (1R,6S) configuration .

Q. What methodologies assess the compound’s potential as a precursor for novel bioactive molecules?

Methodological Answer:

  • Functionalization : Introduce substituents via reductive amination (e.g., at the 3-oxo position) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Screening : Test derivatives in enzyme inhibition assays (e.g., serine hydrolases) or cellular models (e.g., cancer cell lines) .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots via LC-MS/MS .

Contradictions and Limitations in Existing Data

  • Toxicity Data : Limited ecotoxicological or acute toxicity data require extrapolation from structurally related compounds (e.g., tert-butyl carbamates) .
  • Thermal Stability : Conflicting reports on decomposition temperatures (e.g., 219°C in vs. 58–59°C in ) suggest batch-dependent variability. Validate via DSC/TGA for specific samples .

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